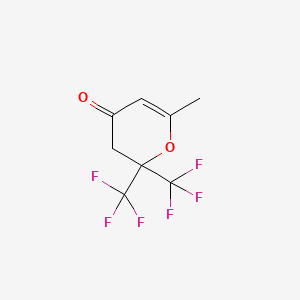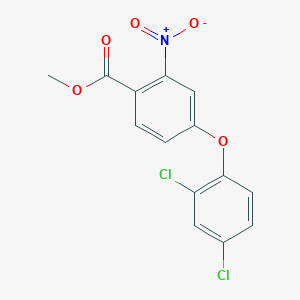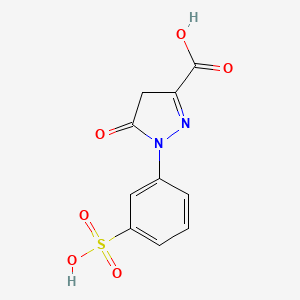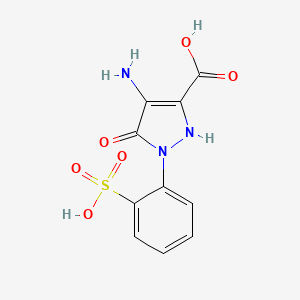
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a sulfonic acid group, and a carboxylic acid group. It is often used in various chemical and industrial applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of hydrazine derivatives with β-keto acids or their esters. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the pyrazole ring. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product.
化学反应分析
Types of Reactions
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The sulfonic acid group enhances its solubility, while the amino and carboxylic acid groups facilitate interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 4-Amino-5-oxo-1-(p-sulfophenyl)-2-pyrazoline-3-carboxylic acid
- 4-Amino-5-oxo-1-(m-sulfophenyl)-2-pyrazoline-3-carboxylic acid
Uniqueness
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and properties. The presence of both sulfonic acid and carboxylic acid groups provides a distinctive combination of solubility and reactivity, making it valuable for various applications.
属性
CAS 编号 |
98181-71-6 |
|---|---|
分子式 |
C10H9N3O6S |
分子量 |
299.26 g/mol |
IUPAC 名称 |
4-amino-3-oxo-2-(2-sulfophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O6S/c11-7-8(10(15)16)12-13(9(7)14)5-3-1-2-4-6(5)20(17,18)19/h1-4,12H,11H2,(H,15,16)(H,17,18,19) |
InChI 键 |
QOUJGCFGSWXCMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(N2)C(=O)O)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
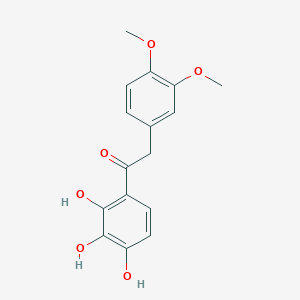
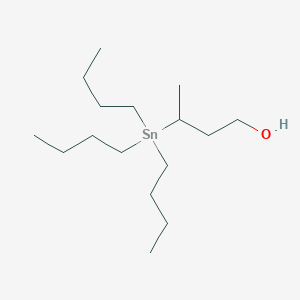

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
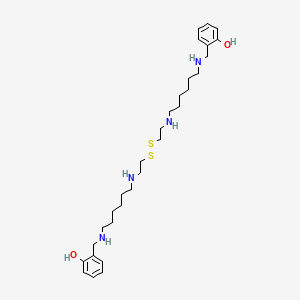
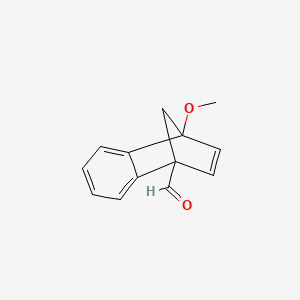
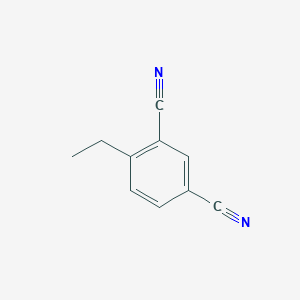
![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
